

URB602: A Technical Guide to a Modulator of the Endocannabinoid System

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclohexyl phenylcarbamate*

Cat. No.: *B1582200*

[Get Quote](#)

This technical guide provides an in-depth exploration of URB602, a significant chemical probe in the study of the endocannabinoid system. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, mechanism of action, and practical applications of URB602, grounded in authoritative scientific literature.

Core Chemical Identity of URB602

URB602 is a synthetic compound that has garnered considerable interest for its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). A thorough understanding of its chemical identity is paramount for its application in research.

Chemical Structure and Nomenclature

The foundational identity of URB602 lies in its chemical structure. It is a carbamate derivative with a biphenyl moiety.

- IUPAC Name: cyclohexyl N-(3-phenylphenyl)carbamate[1]
- Molecular Formula: C₁₉H₂₁NO₂[1][2][3]
- Molecular Weight: 295.4 g/mol [1]
- CAS Number: 565460-15-3[1][2][3][4]

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, URB602 is referred to by several names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

- URB-602[[1](#)]
- URB 602[[1](#)][[5](#)]
- Cyclohexyl [1,1'-biphenyl]-3-ylcarbamate[[1](#)]
- biphenyl-3-ylcarbamic acid cyclohexyl ester[[1](#)]
- N-[1,1'-Biphenyl]-3-yl-carbamic acid cyclohexyl ester[[3](#)][[5](#)][[6](#)]

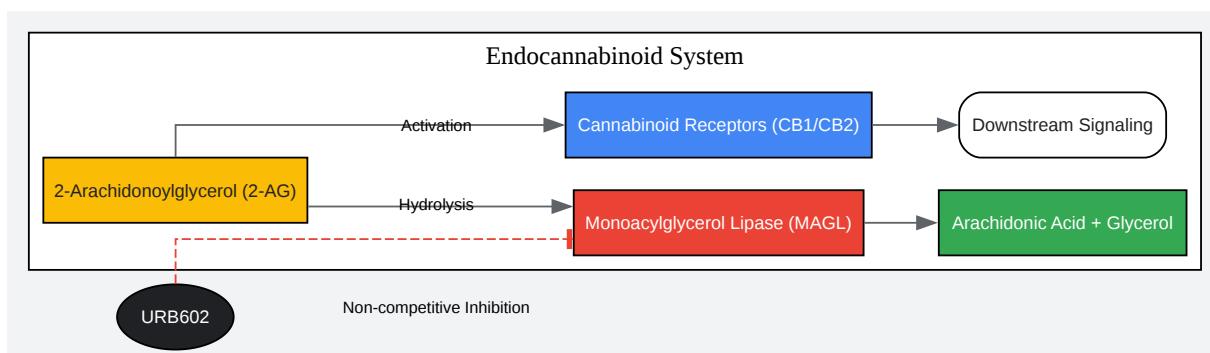
A summary of the key chemical identifiers is presented in Table 1.

Identifier	Value
IUPAC Name	cyclohexyl N-(3-phenylphenyl)carbamate
Molecular Formula	C ₁₉ H ₂₁ NO ₂
Molecular Weight	295.4 g/mol
CAS Number	565460-15-3
SMILES	C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=C C=CC=C3[1][2]
InChI	InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6- 13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9- 15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21) [1]

Mechanism of Action: Modulating Endocannabinoid Tone

URB602's primary pharmacological effect is the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This inhibition leads to an increase in the levels of

the endocannabinoid 2-AG.


The Role of MAGL in the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-AG, and the enzymes responsible for their synthesis and degradation. MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[7]

URB602 as a Non-Competitive Inhibitor of MAGL

URB602 inhibits MAGL through a non-competitive mechanism.[1][2][5] This means that URB602 does not bind to the active site of the enzyme where 2-AG binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. Studies have shown that this inhibition is rapid and partially reversible.[1][2]

The following diagram illustrates the mechanism of action of URB602.

[Click to download full resolution via product page](#)

URB602's inhibitory action on MAGL.

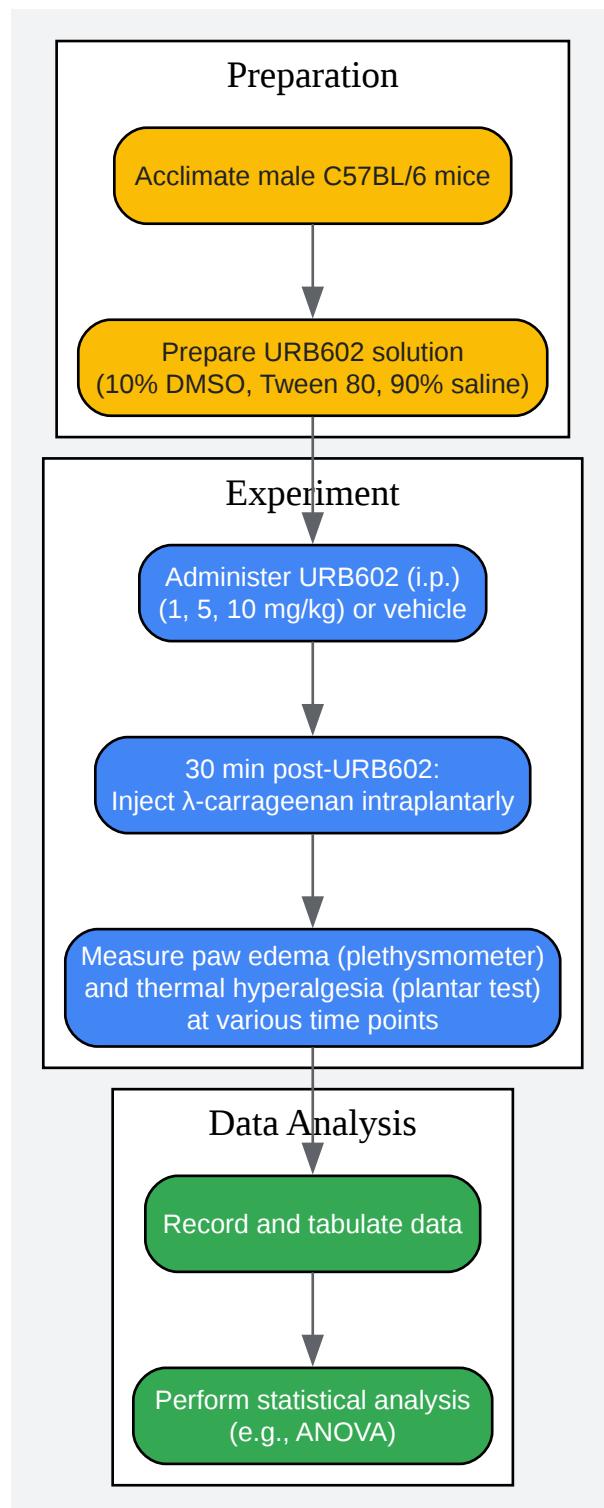
Selectivity Profile

The selectivity of a chemical probe is a critical parameter. While initially reported as a selective MAGL inhibitor, subsequent studies have presented a more nuanced picture of URB602's selectivity, particularly concerning fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.

Some studies have shown that URB602 has little effect on FAAH activity, diacylglycerol lipase, or COX-2.^{[5][8]} However, other in vitro studies have indicated that URB602 can inhibit FAAH with a potency similar to its inhibition of MAGL, suggesting a lack of selectivity under certain experimental conditions.^{[4][6][9][10]} Despite the in vitro findings, in vivo studies have demonstrated that administration of URB602 leads to an increase in 2-AG levels without significantly altering anandamide levels, suggesting a functional selectivity in a more complex biological environment.^[5] This discrepancy highlights the importance of careful experimental design and interpretation of results.

Quantitative Data on URB602 Activity

The inhibitory potency of URB602 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC_{50}) is a standard measure of an inhibitor's effectiveness.


System	IC_{50} (μM)	Reference
Rat Brain MAGL	28 ± 4	[2]
Recombinant Rat MGL	223 ± 63	[1][2]
Non-purified MGL in HeLa cells	81 ± 13	[2]
2-Oleoylglycerol (2-OG) hydrolysis in rat brain cytosolic fractions	25	[4][6]
Anandamide hydrolysis in rat brain membranes	17	[6]

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing URB602 in their studies. These are based on methodologies described in the scientific literature.

In Vivo Anti-Inflammatory and Anti-Nociceptive Murine Model

This protocol is adapted from studies investigating the effects of URB602 in a carrageenan-induced inflammation model in mice.[\[3\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [URB602: A Technical Guide to a Modulator of the Endocannabinoid System]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582200#urb602-chemical-structure-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com